

H-D-Glu(OtBu)-OH CAS number and molecular weight

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Compound of Interest

Compound Name: *H-D-Glu(OtBu)-OH*

Cat. No.: B555604

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An In-depth Technical Guide to H-D-Glu(OtBu)-OH

This technical guide provides a comprehensive overview of **H-D-Glu(OtBu)-OH**, a crucial building block in peptide synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.

Synonyms: D-Glutamic acid gamma-tert-butyl ester

Physicochemical Properties

H-D-Glu(OtBu)-OH is a derivative of the D-isomer of glutamic acid where the side chain carboxylic acid is protected as a tert-butyl ester. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.

| Identifier | Value | Reference |
|----------------------------|--|---|
| CAS Number | 45125-00-6 | [1] [2] |
| Molecular Formula | C ₉ H ₁₇ NO ₄ | [1] [2] |
| Molecular Weight | 203.24 g/mol | [2] |
| Alternate Molecular Weight | 203.2 g/mol | [1] |

Applications in Peptide Synthesis

H-D-Glu(OtBu)-OH is extensively used as a protected amino acid monomer in the synthesis of peptides. The tert-butyl ester protecting group is stable under the conditions used for peptide bond formation (coupling) and can be readily removed during the final deprotection step, typically with strong acids like trifluoroacetic acid (TFA).

The use of the D-isomer is significant for the synthesis of peptides with modified structures. D-amino acids are incorporated into peptide sequences to:

- Increase resistance to proteolytic degradation, thereby enhancing the peptide's in vivo half-life.
- Modulate the peptide's conformation and biological activity.
- Serve as chiral building blocks in the synthesis of non-peptidic small molecules.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using **H-D-Glu(OtBu)-OH**

This protocol outlines the general steps for incorporating an **H-D-Glu(OtBu)-OH** residue into a peptide sequence using Fmoc-based SPPS.

1. Resin Preparation:

- Start with a suitable solid support (e.g., Rink Amide resin, Wang resin) pre-loaded with the first amino acid.
- Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

2. Fmoc-Deprotection:

- Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.
- Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

- Repeat the treatment for 15-20 minutes.
- Wash the resin thoroughly with DMF to remove piperidine.

3. Amino Acid Coupling:

- Prepare the coupling solution:
 - Dissolve **H-D-Glu(OtBu)-OH** (3-5 equivalents) in DMF.
 - Add a coupling reagent, such as HBTU (3-5 equivalents) or HATU (3-5 equivalents).
 - Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

4. Capping (Optional):

- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

5. Repetitive Cycles:

- Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

- After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the tert-butyl ester from the D-glutamic acid residue. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

- The reaction time is typically 2-4 hours at room temperature.

7. Peptide Precipitation and Purification:

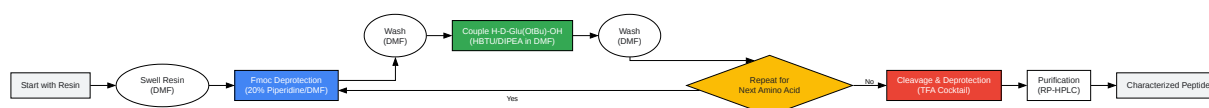
- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge to collect the peptide pellet.
- Wash the pellet with cold diethyl ether.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

8. Characterization:

- Confirm the identity and purity of the synthesized peptide using analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the logical workflow of incorporating **H-D-Glu(OtBu)-OH** into a peptide chain via solid-phase peptide synthesis.



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Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating **H-D-Glu(OtBu)-OH**.

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References

- 1. peptide.com [peptide.com]
- 2. H-D-Glu(OtBu)-OH | C₉H₁₇NO₄ | CID 7016383 - PubChem [pubchem.ncbi.nlm.nih.gov]
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